molecular formula C10H7BrN2 B1344100 2-(4-Bromophenyl)pyrimidine CAS No. 210354-17-9

2-(4-Bromophenyl)pyrimidine

Cat. No.: B1344100
CAS No.: 210354-17-9
M. Wt: 235.08 g/mol
InChI Key: PFLPZHPQFNFTRF-UHFFFAOYSA-N
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Description

Product Name: 2-(4-Bromophenyl)pyrimidine For Research Use Only. Not for diagnostic, therapeutic, or any other human use. Overview: this compound is a high-purity organic compound serving as a valuable synthetic intermediate in advanced chemical research. The molecular scaffold, which combines an electron-poor pyrimidine ring with a brominated phenyl group, is commonly employed in the development of novel active substances and functional materials. Research Applications: This compound is primarily used as a key building block in medicinal chemistry and materials science. Its structure is a core moiety in various biologically active molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to create diverse chemical libraries for screening. Specific Research Value & Mechanism of Action: The specific biological activities, molecular targets, and detailed mechanisms of action for this compound are compound-specific and dependent on the final structure it is incorporated into. As an intermediate, its primary value lies in its synthetic utility. Researchers are advised to consult the scientific literature for structure-activity relationship (SAR) studies related to their specific field, such as [area of research, e.g., kinase inhibition or antimicrobial activity].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPZHPQFNFTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210354-17-9
Record name 2-(4-Bromophenyl)pyrimidine
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Synthetic Methodologies for 2 4 Bromophenyl Pyrimidine and Derivatives

Direct Synthesis Approaches

Direct synthesis methods for the pyrimidine (B1678525) core often involve the condensation of open-chain precursors in a single pot, providing an efficient route to the desired heterocyclic system. These approaches are valued for their atom economy and procedural simplicity.

Condensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring through condensation is a cornerstone of heterocyclic chemistry. These reactions typically involve the joining of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit.

A prominent method for synthesizing 2-aminopyrimidines involves the cyclocondensation reaction between a chalcone (B49325) (an α,β-unsaturated ketone) and guanidine (B92328). nih.gov In this reaction, the chalcone provides the three-carbon backbone (C-C-C), while guanidine hydrochloride serves as the N-C-N source. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), under basic conditions facilitated by a base like sodium hydroxide (B78521). nih.gov

The general procedure involves refluxing a mixture of the appropriately substituted chalcone and guanidine hydrochloride in the presence of a base. nih.gov This process leads to the formation of 2,4,6-trisubstituted pyrimidines in substantial yields. nih.gov For instance, the reaction of (E)-1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride and sodium hydroxide in ethanol at reflux yields the corresponding 2-aminopyrimidine (B69317) derivative. nih.gov While this example doesn't produce the exact title compound, it illustrates the general applicability of the chalcone-guanidine reaction for creating pyrimidines with aryl substituents.

A more general and highly versatile approach for pyrimidine synthesis is the reaction of α,β-unsaturated ketones with amidines. rsc.orgacs.org This method allows for the creation of a wide array of multi-substituted pyrimidines. The synthesis proceeds through a tandem [3+3] annulation, where the α,β-unsaturated ketone acts as the three-carbon synthon and the amidine provides the N-C-N fragment. rsc.org

This reaction can be performed under metal-free conditions, which is advantageous for creating products for biological and pharmaceutical applications. rsc.orgresearchgate.net The process often involves an initial annulation to form a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. rsc.org Modern variations of this method utilize visible-light-enabled photo-oxidation, offering a greener alternative to traditional oxidation methods that often rely on transition-metal catalysts. rsc.org The versatility of this approach allows for a broad scope of substrates, making it a powerful tool for generating diverse pyrimidine libraries. rsc.orgresearchgate.net

Multi-Step Synthetic Routes

For certain complex pyrimidine derivatives, a multi-step synthetic sequence is often necessary. These routes provide greater control over the substitution pattern of the final product by building the molecule in a stepwise fashion.

Synthesis from Methyl 2-(4-Bromophenyl)acetate

The initial step involves the conversion of methyl 2-(4-bromophenyl)acetate into dimethyl 2-(4-bromophenyl)malonate. researchgate.netlookchem.com This is followed by cyclization and subsequent chlorination to yield the final dichlorinated pyrimidine product. atlantis-press.comatlantis-press.comresearchgate.net

Intermediates: Dimethyl 2-(4-bromophenyl)malonate and 5-(4-bromophenyl)pyrimidine-4,6-diol

The multi-step synthesis relies on the formation of two crucial intermediates. atlantis-press.comatlantis-press.com

Dimethyl 2-(4-bromophenyl)malonate: The synthesis of this first intermediate begins with methyl 2-(4-bromophenyl)acetate. lookchem.com The reaction is carried out by treating a solution of the starting acetate (B1210297) in tetrahydrofuran (B95107) (THF) with sodium hydride. researchgate.net Dimethyl carbonate (DMC) is then added to the reaction mixture to complete the formation of dimethyl 2-(4-bromophenyl)malonate. researchgate.netlookchem.com The product, a white solid, can be isolated with a yield of around 72.3%. researchgate.net

Table 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

Starting MaterialReagentsSolventProductYieldMelting Point
Methyl 2-(4-bromophenyl)acetate1. Sodium Hydride2. Dimethyl CarbonateTHFDimethyl 2-(4-bromophenyl)malonate72.3%77-79 °C

Data sourced from multiple studies. researchgate.netlookchem.com

5-(4-bromophenyl)pyrimidine-4,6-diol: This second intermediate is formed through the cyclization of dimethyl 2-(4-bromophenyl)malonate. researchgate.net The reaction is achieved by treating the malonate with sodium methoxide (B1231860) in methanol, followed by the addition of formamidine (B1211174) hydrochloride. researchgate.netgoogle.com This cyclization reaction forms the pyrimidine ring, resulting in 5-(4-bromophenyl)pyrimidine-4,6-diol as a light yellow solid in high yield (84.4%). researchgate.net

Table 2: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

Starting MaterialReagentsSolventProductYieldMelting Point
Dimethyl 2-(4-bromophenyl)malonate1. Sodium Methoxide2. Formamidine HydrochlorideMethanol5-(4-bromophenyl)pyrimidine-4,6-diol84.4%178-180 °C

Data sourced from multiple studies. researchgate.netgoogle.com

This diol is a critical precursor which can then be converted to other useful derivatives. For example, it can be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a versatile building block in medicinal chemistry. researchgate.netchemicalbook.com

Multi-Step Synthetic Routes

Cross-Coupling Strategies for Aryl Substitution

The introduction of an aryl group at the 2-position of the pyrimidine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a premier method for the synthesis of biaryl compounds, including 2-arylpyrimidines. The reaction typically involves the coupling of a halopyrimidine, such as 2-chloropyrimidine, with an arylboronic acid.

The choice of catalyst is critical to the success of the Suzuki-Miyaura coupling. Two of the most commonly employed and effective palladium catalysts for the synthesis of 2-arylpyrimidines are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).

Pd(PPh₃)₄: This catalyst has been successfully used in the synthesis of various pyrimidine derivatives. For instance, in the coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid, Pd(PPh₃)₄ in combination with a suitable base and solvent system has proven effective. mdpi.com Studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine have also demonstrated the efficacy of Pd(PPh₃)₄, particularly when using electron-rich boronic acids. mdpi.com The catalyst loading is a crucial parameter, with studies showing that even low loadings (e.g., 0.5 mol%) can lead to high yields, especially under microwave irradiation. semanticscholar.org

PdCl₂(dppf): This catalyst is also a powerful tool for Suzuki-Miyaura reactions, particularly in challenging couplings. It has been employed in the cross-coupling of chiral enol ethers and has shown success in reactions involving potassium aryltrifluoroborates. preprints.org The dppf ligand provides stability to the palladium center and facilitates the catalytic cycle. While direct comparisons in the synthesis of 2-(4-Bromophenyl)pyrimidine are not extensively detailed, the general utility of PdCl₂(dppf) in coupling heteroaryl chlorides makes it a viable and often preferred catalyst. preprints.org

The selection between these catalysts often depends on the specific substrates and desired reaction conditions. The table below summarizes some catalyst systems used in related Suzuki-Miyaura reactions.

CatalystReactantsProductYield (%)Reference
Pd(PPh₃)₄2,4-dichloropyrimidine, Phenylboronic acid2-Chloro-4-phenylpyrimidine71 mdpi.com
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine60 mdpi.com
PdCl₂(dppf)2-hydroxypyridines, aryl boronic acids2-arylated pyridine (B92270) derivativesN/A nih.gov

This table presents data from syntheses of related pyrimidine derivatives to illustrate the utility of the catalyst systems.

Optimizing reaction parameters is essential for achieving high yields and purity in the synthesis of this compound.

Solvent: The choice of solvent significantly impacts the reaction outcome. A screening of solvents for the Suzuki coupling of 2,4-dichloropyrimidine revealed that non-polar aprotic solvents like 1,4-dioxane (B91453) often provide the best results, especially when using Pd(PPh₃)₄. mdpi.com Other commonly used solvents include toluene (B28343) and dimethylformamide (DMF). mdpi.comsemanticscholar.org Aqueous solvent mixtures, such as 1,4-dioxane/water, are also frequently employed to facilitate the dissolution of the base and the boronic acid. mdpi.comsemanticscholar.org

Base: A base is required to activate the organoboron species. Inorganic bases are most common, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being widely used. mdpi.commdpi.com The choice of base can influence the reaction rate and yield, and needs to be optimized for each specific substrate pair.

Temperature and Time: Reaction temperatures for Suzuki-Miyaura couplings can range from room temperature to reflux temperatures of the chosen solvent. Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. mdpi.comsemanticscholar.orgmdpi.com For instance, in the synthesis of 4-substituted-2-chloropyrimidines, optimal yields were achieved at 100 °C with a reaction time of just 15 minutes under microwave conditions. mdpi.com Conventional heating methods typically require longer reaction times, often in the range of 18-22 hours. mdpi.com

The following table provides an example of optimized reaction conditions for a related Suzuki-Miyaura coupling.

MW denotes microwave irradiation.

The electronic nature of the substituents on the arylboronic acid can significantly influence the reactivity and yield of the Suzuki-Miyaura coupling.

Electron-Rich Boronic Acids: Arylboronic acids bearing electron-donating groups (e.g., methoxy, alkyl) generally exhibit good reactivity in Suzuki couplings with halopyrimidines. Studies have shown that electron-rich boronic acids lead to good to excellent yields in the synthesis of substituted pyrimidines. mdpi.commdpi.com For example, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid and 3,5-dimethylphenylboronic acid gave good yields of the corresponding products. mdpi.com

Electron-Withdrawing Boronic Acids: Conversely, arylboronic acids with electron-withdrawing groups (e.g., nitro, cyano) tend to be less reactive. mdpi.com The transmetalation step of the catalytic cycle is often slower with these substrates due to the reduced nucleophilicity of the boronic acid. mdpi.com This can result in lower yields or require more forcing reaction conditions. An unexpected complete blockage of the coupling reaction has been observed with an electron-withdrawing conjugate group on the phenyl ring of the arylboronic acid. researchgate.net

The following table illustrates the effect of substituents on the boronic acid in a related Suzuki-Miyaura reaction.

Pyrimidine SubstrateBoronic AcidProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acid (electron-donating)4,6-dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine60 mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine4-acetylphenylboronic acid (electron-withdrawing)1-(4'-(4,6-dichloropyrimidin-5-yl)biphenyl-4-yl)ethanone55 mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine3-chlorophenylboronic acid (electron-withdrawing)4,6-dichloro-5-(3'-chlorobiphenyl-4-yl)pyrimidine25 mdpi.com

On-Surface Synthesis for Coordination Reactions

On-surface synthesis has emerged as a powerful bottom-up approach to construct well-defined, low-dimensional molecular architectures directly on a solid substrate. This technique allows for the creation of structures that are often inaccessible through traditional solution-phase chemistry.

Vapor deposition is a key technique in on-surface synthesis where molecules are sublimated in a high-vacuum environment and then deposited onto a pristine metal surface. This method allows for precise control over the deposition rate and surface coverage. The deposited molecules can then self-assemble or be induced to react through thermal annealing.

While the on-surface synthesis of this compound has not been explicitly reported, studies on analogous molecules provide significant insight into the potential methodologies. For instance, the on-surface coordination reactions of 5-(2-(4-bromophenyl)ethynyl)pyrimidine on a silver (Ag(111)) surface have been investigated using low-temperature scanning tunneling microscopy (LT-STM). mdpi.com In this study, the molecules were deposited onto the Ag(111) surface at room temperature, leading to the formation of self-assembled structures. Subsequent thermal activation was used to induce coordination reactions with surface adatoms, forming organometallic dimers and tetramers. mdpi.com This demonstrates the feasibility of using vapor deposition to create ordered assemblies of pyrimidine derivatives on metal surfaces, which can then be used as precursors for further on-surface reactions, such as the formation of coordination polymers.

Thermal Treatment for Dehalogenation and Coordination Bond Formation (C-Metal-C, N-Metal-N)

On-surface synthesis provides a powerful bottom-up approach to construct atomically precise low-dimensional nanostructures. In this context, thermal treatment is a key method to induce chemical transformations, including the cleavage of carbon-halogen bonds (dehalogenation) and the formation of coordination bonds between the organic ligand and metal adatoms from the substrate.

A notable example involves a derivative of this compound, namely 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr). When these molecules are deposited onto a silver (111) surface, they initially form a self-assembled pinwheel-like structure at room temperature. iphy.ac.cnacs.org Subsequent thermal activation initiates a series of hierarchical reactions. The first step is the cleavage of the C-Br bond, a dehalogenation process that creates a reactive radical on the phenyl group. This radical site can then bond with a silver adatom from the surface, forming a C-Ag-C organometallic bond.

Simultaneously, the nitrogen atoms of the pyrimidine ring, which possess lone pairs of electrons, can coordinate with silver adatoms, leading to the formation of N-Ag-N coordination bonds. iphy.ac.cnacs.org Studies using low-temperature scanning tunneling microscopy (LT-STM) have shown that further thermal activation can induce the rotation of these newly formed C-Ag-C and N-Ag-N bonds. iphy.ac.cnacs.org This rotation results in the formation of various organometallic nanostructures, including triangular, rectangular, and zigzag patterns. iphy.ac.cnacs.org

The choice of the metallic substrate plays a crucial role in the dehalogenation and coordination process. The catalytic activity of the metal surface influences the temperature at which C-Br bond scission occurs and the stability of the resulting organometallic intermediates. nih.govacs.org For instance, the on-surface chemistry of a similar molecule, 4-[(4-bromophenyl)ethynyl]pyridine, shows different self-assembly and reactivity on Au(111), Ag(111), and Cu(111) surfaces, highlighting the metal's decisive role. iphy.ac.cn

The general mechanism of such on-surface reactions, often referred to as Ullmann coupling, involves the formation of an organometallic intermediate after dehalogenation. nih.govacs.org The strength of the carbon-halogen bond is a key factor, with C-I bonds being weaker and thus breaking at lower temperatures than C-Br bonds. nih.gov This allows for hierarchical synthesis strategies where different halogenated sites in a molecule can be selectively activated at different temperatures. nih.govacs.org

Formation of Organometallic Dimers and Tetramers

The controlled formation of organometallic oligomers, such as dimers and tetramers, is a direct consequence of the thermally induced dehalogenation and coordination processes. Using 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr) on a Ag(111) surface as a prime example, hierarchical coordination reactions have been successfully employed to synthesize organometallic dimers and tetramers. iphy.ac.cnacs.org

Upon initial thermal treatment, two PEPmBr molecules, after undergoing dehalogenation, can link together via a silver adatom, forming a C-Ag-C bonded dimer. These dimers can then further assemble or react. The pyrimidine rings of these dimers can also coordinate with silver adatoms, forming N-Ag-N linkages that stabilize the structures.

The formation of tetramers can occur through the linking of these dimeric units. For instance, two C-Ag-C bonded dimers can be joined by N-Ag-N coordination bonds, resulting in a tetrameric structure. The resulting architectures of these organometallic oligomers are diverse and can be controlled by the annealing temperature. iphy.ac.cnacs.org Low-temperature scanning tunneling microscopy has been instrumental in visualizing these structures, revealing the precise arrangement of the molecules and the coordinating metal atoms. iphy.ac.cnacs.orgresearchgate.net

The table below summarizes the observed organometallic structures formed from PEPmBr on a Ag(111) surface through thermal treatment.

ReactantSubstrateThermal TreatmentObserved Organometallic StructuresBonding Types
5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr)Ag(111)Room Temperature DepositionSelf-assembled pinwheel-like structuresNon-covalent interactions
5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr)Ag(111)AnnealingOrganometallic dimersC-Ag-C, N-Ag-N
5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr)Ag(111)AnnealingOrganometallic tetramersC-Ag-C, N-Ag-N
5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr)Ag(111)Further Thermal ActivationVarious organometallic "nanoteris" (triangle, rectangle, zigzag)Rotation of C-Ag-C and N-Ag-N bonds

The study of such on-surface reactions is not limited to pyrimidine derivatives. Research on 4-[(4-bromophenyl)ethynyl]pyridine on different metal surfaces also shows the formation of coordinated dimers and other molecular architectures, governed by the interplay between the substrate and the molecule. iphy.ac.cn In some cases, upon further annealing to higher temperatures (e.g., 480 K), the coordinating metal atoms in C-Ag-C bonds can be released, leading to the formation of covalent C-C bonds between the aromatic species. iphy.ac.cn

Structure Activity Relationship Studies of 2 4 Bromophenyl Pyrimidine Derivatives

Design Principles for Modulating Biological Activity

The biological profile of 2-(4-bromophenyl)pyrimidine derivatives is intricately linked to their structural architecture. Strategic modifications to both the pyrimidine (B1678525) core and the 4-bromophenyl moiety have been shown to significantly influence their interactions with biological targets.

Substituent Effects on Pyrimidine Core

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents at its 2, 4, 5, or 6 positions. nih.gov The nature and position of these substituents play a pivotal role in determining the compound's affinity and selectivity for specific biological targets. researchgate.netnih.gov

Research into various pyrimidine derivatives has demonstrated that introducing different functional groups can lead to a wide spectrum of pharmacological activities. juniperpublishers.comwjarr.comresearchtrend.net For instance, in a study on pyrimidine derivatives as bone anabolic agents, the introduction of an amide group at the 2-position of the pyrimidine ring was found to be crucial for activity. Specifically, attaching a long aliphatic chain like hexanamide was shown to increase lipophilicity and efficacy. nih.gov Another study identified 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine as a modest dopamine D5 receptor agonist, highlighting the importance of the amino group at the 2-position for this particular activity. nih.gov

Strategic structural modifications allow for the generation of mono-, di-, tri-, and tetra-substituted pyrimidine derivatives, which can achieve greater affinity and selectivity for their intended biological targets. nih.gov The position of these substituents is a key determinant of the resulting biological effects. nih.gov

Table 1: Effect of Substituents on the Pyrimidine Core on Biological Activity
Position of SubstitutionSubstituent TypeObserved Effect on Biological ActivityExample Compound ClassReference
2-positionAmineModest D5 receptor agonist activity2-amino-4-(4-bromophenyl)-6-(aryl)pyrimidines nih.gov
2-positionAmide (e.g., Hexanamide)Crucial for bone anabolic activity; increases lipophilicityN-(pyrimidin-2-yl)hexanamides nih.gov
4, 5, 6-positionsAryl, AlkoxyInfluences affinity and selectivity for various targetsPoly-substituted pyrimidines nih.gov

Influence of the 4-Bromophenyl Moiety

The 4-bromophenyl group attached to the pyrimidine core is not merely a structural placeholder; it actively contributes to the molecule's biological and chemical properties. Halogen substituents, particularly bromine, are known to play a critical role in the biological activity of small molecules and can improve bioavailability. nih.gov

From a chemical synthesis perspective, the bromine atom on the phenyl ring serves as a "reactive handle." nih.gov It facilitates further structural diversification through cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups. mdpi.com This enables the exploration of a wider chemical space to optimize biological activity.

Computational Approaches in Structure-Activity Relationship (SAR)

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the rational design of more potent and selective analogs. scilit.commdpi.com Among these, Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the electronic structure and reactivity of molecules like this compound. mdpi.com

Density Functional Theory (DFT) Calculations

DFT calculations are employed to understand the structure, stability, and electronic properties of molecules. samipubco.comdergipark.org.tr By solving the Schrödinger equation within the framework of DFT, researchers can obtain optimized molecular geometries and a wealth of information about the electronic distribution. scispace.com This method is instrumental in calculating various molecular properties that are directly related to chemical reactivity and biological activity. mdpi.com

For pyrimidine derivatives, DFT has been used to determine electronic charges, bond orders, and energies, which are essential for quantitative structure-activity relationship (QSAR) studies. samipubco.com The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for the accuracy of these calculations.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx These global and local indices help predict how a molecule will interact with other chemical species, such as biological receptors. nih.gov

Global Reactivity Descriptors are calculated for the molecule as a whole and provide a general measure of its reactivity. Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A lower value indicates a "softer" molecule that is more reactive. mdpi.com

Electronic Chemical Potential (µ): Describes the tendency of electrons to escape from the system. A more negative value suggests greater stability. mdpi.com

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are derived from the energies of the frontier molecular orbitals.

Local Reactivity Descriptors , such as Fukui functions , identify the most reactive sites within a molecule. They indicate which atoms are most susceptible to nucleophilic or electrophilic attack, providing crucial information for understanding ligand-receptor interactions. scielo.org.mx Molecular Electrostatic Potential (MEP) maps also serve as a visual guide to the electrophilic and nucleophilic regions of a molecule.

Table 2: Key DFT-Based Reactivity Descriptors
DescriptorTypeInformation ProvidedRelevance to SAR
Chemical Hardness (η)GlobalResistance to deformation of electron cloud; indicates reactivity.Correlates with molecular stability and reactivity.
Electronic Chemical Potential (µ)GlobalElectron escaping tendency; indicates stability.Relates to the molecule's ability to participate in charge transfer.
Global Electrophilicity (ω)GlobalElectron-accepting capability.Predicts interactions with electron-rich biological targets.
Fukui FunctionsLocalIdentifies specific atomic sites prone to nucleophilic or electrophilic attack.Pinpoints key atoms involved in ligand-receptor binding.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energies and distributions of these orbitals are critical in determining the nature of chemical reactions and molecular interactions. imperial.ac.uk

HOMO: The outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). pku.edu.cnacs.org Molecules with higher EHOMO values are generally better electron donors.

LUMO: The innermost orbital devoid of electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). pku.edu.cnacs.org Molecules with lower ELUMO values are better electron acceptors.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

FMO analysis of this compound derivatives can reveal how different substituents affect the HOMO and LUMO energy levels, thereby influencing the molecule's reactivity and its potential to interact with biological targets. scispace.com For instance, electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups tend to lower the LUMO energy, increasing electrophilicity. pku.edu.cn This analysis provides a rational basis for understanding and predicting the effects of structural modifications on biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and a target protein at the molecular level. These methods provide insights into the binding modes, affinity, and stability of the resulting complex, which are crucial for understanding structure-activity relationships.

Protein-Ligand Interactions and Binding Affinity

Molecular docking studies are performed to predict the preferred orientation of a ligand when bound to a protein's active site. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A more negative binding affinity value generally indicates a stronger and more stable interaction. researchgate.net

For pyrimidine derivatives, these interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, in studies of various pyrimidine analogues, the pyrimidine core frequently engages in hydrogen bonding with key amino acid residues in the protein's binding pocket. Molecular docking of certain fused indeno-pyrido[2,3-d]pyrimidine derivatives with Staphylococcal Thioredoxin Reductase (SaTrxR) revealed excellent binding free energies, ranging from -7.6 to -8.6 kcal/mol. acs.org In another study, aminopyrimidine derivatives designed as dual inhibitors of BRD4 and PLK1 showed that the pyrimidine-dione core could form a crucial hydrogen bond with the key amino acid Asn140 in the BRD4 binding site. nih.gov

The specific interactions for two indeno-fused pyrido[2,3-d]pyrimidine derivatives, 4c and 4j , with the NADPH binding site of SaTrxR were stabilized by a key set of amino acid residues including Tyr115, Ser155, Tyr237, Gly239, Met240, Val256, Tyr258, Gly282, and Arg284. acs.org These detailed interaction profiles are vital for the rational design of more potent and selective inhibitors.

Table 1: Binding Affinities of Selected Pyrimidine Derivatives from Molecular Docking Studies.
Compound/DerivativeProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Indeno-fused pyrido[2,3-d]pyrimidine (4c)SaTrxR-8.1Tyr115, Ser155, Tyr237, Gly239, Met240, Val256, Tyr258, Gly282, Arg284 acs.org
Indeno-fused pyrido[2,3-d]pyrimidine (4j)SaTrxR-8.2Tyr115, Ser155, Tyr237, Gly239, Met240, Val256, Tyr258, Gly282, Arg284 acs.org
Aminopyrimidine-dione (Compound 4)BRD4Not SpecifiedAsn140, Tyr97, Pro82 nih.gov
Stability of Complexes (RMSD, RMSF, Rg analyses)

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability and dynamic behavior of the protein-ligand complex over time. This is analyzed using several parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms over the course of the simulation from their initial position. nih.gov A stable RMSD plot that plateaus over time suggests that the protein-ligand complex has reached equilibrium and remains stable. github.io MD simulations of anti-hepatitis C virus drugs with the SARS-CoV-2 main protease showed acceptable stability with mean RMSD values of 3.2 and 3.5 Å during the last 40 ns of simulation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues from their average position during the simulation. github.io High RMSF values indicate regions of the protein with high flexibility, often corresponding to loops or the N- and C-termini, while low RMSF values suggest that the residues are part of a stable secondary structure (e.g., alpha-helices or beta-sheets) and are less mobile. nih.gov The analysis helps identify which residues are most affected by ligand binding. nih.govmdpi.com

In silico studies on indeno-fused pyrido[2,3-d]pyrimidine derivatives included all-atomistic MD simulation analysis which revealed the excellent stability of the bound ligands at the protein's NADPH binding site during the tested simulation time. acs.org Such analyses confirm that the binding pose predicted by docking is maintained and that the complex is structurally stable.

Table 2: Interpretation of Molecular Dynamics Simulation Parameters for Protein-Ligand Complex Stability.
ParameterIndication of a Stable ComplexIndication of an Unstable Complex
RMSDThe plot converges and reaches a plateau with low deviation values (e.g., < 3-4 Å). nih.govThe plot shows large, continuous fluctuations without reaching a stable plateau.
RMSFLow fluctuations in the binding site residues, indicating stable ligand-protein interactions.High fluctuations in key binding site residues, suggesting unstable binding.
RgThe value remains relatively constant throughout the simulation.The plot shows significant drifts or large fluctuations, indicating protein unfolding or major conformational changes.

Quantum Chemical Characterization of Hydrogen Bonding Sites

Quantum chemistry methods provide a highly accurate description of the electronic structure of molecules, enabling the precise characterization of non-covalent interactions such as hydrogen bonds. These methods are instrumental in identifying potential hydrogen bonding sites and quantifying the strength of these interactions.

Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting and understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red or orange) are electron-rich and act as hydrogen bond acceptors (nucleophilic sites), while regions of positive potential (colored blue) are electron-deficient and act as hydrogen bond donors (electrophilic sites). researchgate.net

A quantum chemical study was conducted on a series of 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, including the 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-3) . researchgate.net By computing the MEP maps for these molecules, the study aimed to identify the primary hydrogen bonding sites. The analysis revealed that the most negative potential was localized on one of the two nitrogen atoms within the pyrimidine ring. This finding identifies this specific nitrogen atom as the major hydrogen bonding acceptor site in these derivatives. researchgate.netresearchgate.net

Energetic Parameters of Complexation Reactions

To quantify the strength of the identified hydrogen bonding sites, quantum chemical calculations can be used to determine the energetic parameters of complexation. This involves modeling the interaction between the pyrimidine derivative and a small probe molecule, such as hydrogen fluoride (HF), and calculating the interaction energy. researchgate.net

In the study of the 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, the energetic parameters of the complexation reactions were computed at the HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels of theory. researchgate.net The results confirmed that the complex formed at the pyrimidine nitrogen atom was significantly more stable than complexes formed at other potential sites. This was consistent with the MEP analysis. The study concluded that this pyrimidine nitrogen is the dominant hydrogen bonding site, with calculated percentages of around 83.0% (HF level) and 93.2% (B3PW91 level) for its contribution to hydrogen bonding. researchgate.netresearchgate.net

Table 3: Quantum Chemical Analysis of Hydrogen Bonding in 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-3). researchgate.net
ParameterFinding
MEP AnalysisThe most negative electrostatic potential is located on one of the pyrimidine ring nitrogen atoms.
Identified Primary HB SitePyrimidine ring nitrogen atom.
Energetic Analysis Contribution~83.0% (at HF/6-311+G(d,p) level)
~93.2% (at B3PW91/6-311+G(d,p) level)

Advanced Applications of 2 4 Bromophenyl Pyrimidine in Medicinal Chemistry Research

Exploration as Therapeutic Agents

Derivatives of 2-(4-Bromophenyl)pyrimidine are being actively investigated for their therapeutic potential across various disease areas. The electronic properties conferred by the bromine atom, combined with the versatile chemistry of the pyrimidine (B1678525) ring, allow for the design and synthesis of a diverse library of compounds with the potential to interact with various biological targets.

Anticancer Activity

The fight against cancer is a primary focus of modern drug discovery, and pyrimidine derivatives have historically played a crucial role. Research into this compound and related structures suggests a promising future in oncology.

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is linked to various cancers. nih.govmdpi.com This makes them an attractive target for the development of novel anticancer therapies. nih.govresearchgate.net While direct studies on the inhibitory activity of this compound against CDC25 phosphatases are not extensively documented, the broader class of pyrimidine-based compounds has been explored for this purpose. The general mechanism of action for inhibitors of CDC25 phosphatases involves blocking their ability to dephosphorylate and activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. mdpi.com This inhibition leads to cell cycle arrest and can ultimately induce apoptosis in cancer cells.

Tubulin, a protein that polymerizes to form microtubules, is another critical target in cancer therapy. mdpi.comresearchgate.net Disruption of tubulin dynamics can inhibit cell division and lead to cancer cell death. nih.gov Pyrimidine derivatives have been designed as tubulin polymerization inhibitors, often by mimicking the binding of natural products like colchicine. nih.govnottingham.ac.uk Although specific data for this compound is limited, the inclusion of a substituted phenyl ring is a common feature in many tubulin inhibitors. The 4-bromophenyl moiety could potentially interact with the colchicine binding site on tubulin, thereby disrupting microtubule formation.

For instance, one study on pyrazole and pyrimidine derivatives reported the following IC50 values for a pyrimidine compound (Compound 4) against various cancer cell lines: nih.gov

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma9.77
A549Lung Carcinoma5.50
HepG2Hepatocellular Carcinoma7.12
MCF-7Breast Adenocarcinoma7.85

In another study, a series of 2,4-disubstituted-pyrimidine derivatives were evaluated, with the most effective compounds showing low micromolar activity against A549, HCT-116, and MCF-7 cell lines. Furthermore, certain indolyl-pyrimidine hybrids have also demonstrated potent activity against MCF-7, HepG2, and HCT-116 cells. researchgate.net These findings underscore the potential of the pyrimidine scaffold, including derivatives like this compound, as a source of novel anticancer agents.

Preclinical in vivo studies are crucial for validating the therapeutic potential of anticancer compounds. While specific in vivo data for this compound is not available, studies on related pyrimidine derivatives have shown promising results in animal models. For example, a study on N(4)-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which share the bromophenyl moiety, demonstrated significant inhibition of tumor growth, metastasis, and angiogenesis in a COLO-205 in vivo tumor mouse model. drugbank.com Other studies have also reported tumor growth inhibition in xenograft models using various pyrimidine derivatives. researchgate.netresearchgate.net These findings suggest that compounds based on the this compound scaffold could potentially exhibit similar in vivo antitumor efficacy.

Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases, and the development of effective anti-inflammatory agents is a major area of pharmaceutical research. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators. mdpi.comnih.govsemanticscholar.org

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to modulate inflammatory signaling pathways. nih.gov While direct evidence for the anti-inflammatory activity of this compound is limited, the broader class of pyrimidine derivatives has shown significant potential in this area. nih.gov For example, certain pyrimidine derivatives have demonstrated selective COX-2 inhibition and antioxidant properties. mdpi.com Further research is needed to specifically evaluate the anti-inflammatory potential of this compound and to elucidate its mechanism of action in inflammatory processes.

Antimicrobial and Antiviral Potential

The pyrimidine core is integral to a wide array of compounds demonstrating significant antimicrobial and antiviral properties. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Derivatives of this compound have been investigated for their potential to address this growing health concern.

Derivatives incorporating the 4-bromophenyl moiety have shown notable activity against various bacterial strains. In one study, fused pyrimidines, specifically 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with a bromo-substitution in the 4-benzylamine group, were found to be potent against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L. Similarly, novel 2-phenyl quinoline hydrazide derivatives, synthesized from a 2-(4-bromophenyl)quinoline precursor, were effective against S. aureus, with some compounds showing MIC values as low as 38.64 µM. Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported promising activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

Table 2: Antibacterial Activity of Related Bromophenyl Derivatives

Compound Class Bacterial Strain MIC
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines Staphylococcus aureus 8 mg/L
Quinoline derivative (6b) Staphylococcus aureus 38.64 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) Staphylococcus aureus 16.1 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) Escherichia coli 16.1 µM

The antifungal potential of bromophenyl-substituted heterocyclic compounds has also been an area of active research. The inhibition of pyrimidine biosynthesis is a key mechanism of action for some new classes of antifungal agents, indicating the importance of the pyrimidine structure in this context. Studies on 2-(4-bromophenyl)quinoline derivatives showed that some compounds were active against the fungal strain Candida albicans, with MIC values as low as 24.53 µM. Furthermore, 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrated significant antifungal activity against C. albicans and Aspergillus niger. Specifically, compound p6 was highly active against C. albicans (MIC = 15.3 µM), while compound p3 was most potent against A. niger (MIC = 16.2 µM).

Table 3: Antifungal Activity of Related Bromophenyl Derivatives

Compound Class Fungal Strain MIC
Quinoline derivative (5) Candida albicans 24.53 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p6) Candida albicans 15.3 µM

Antidiabetic Applications

Type 2 diabetes (T2D) is a global epidemic, creating an urgent need for novel oral agents that can effectively manage glucose homeostasis. G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for T2D due to its role in regulating insulin and incretin secretion. The pyrimidine scaffold has been identified as a key structural element in the development of GPR119 agonists.

GPR119 is a G protein-coupled receptor expressed predominantly in pancreatic β-cells and gastrointestinal L-cells. Its activation leads to an increase in intracellular cAMP, which enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for diabetes treatment. Research has led to the development of potent and selective synthetic GPR119 agonists, with some studies highlighting thienopyrimidine-based compounds as particularly effective. The exploration of this compound derivatives as GPR119 agonists is a promising avenue, leveraging the established role of the pyrimidine core in designing molecules that target this receptor.

A direct consequence of GPR119 agonism is the improvement of glucose tolerance. Oral administration of small molecule GPR119 agonists has been shown to improve glucose tolerance in preclinical rodent models. The mechanism involves both the direct stimulation of insulin release from the pancreas and the indirect effects mediated by the release of GLP-1 and other gut peptides. For example, the thienopyrimidine-based GPR119 agonist HG043 demonstrated significant improvements in diabetic parameters in animal models. This evidence suggests that novel GPR119 agonists derived from the this compound scaffold could offer a valuable therapeutic strategy for improving glucose control in patients with type 2 diabetes.

Pharmacokinetic and Pharmacodynamic Profiling

ADMET and Toxicity Evaluations (In Silico)

While research exists for other pyrimidine derivatives or compounds containing a bromophenyl group, the strict requirement to focus solely on this compound cannot be met with the current body of scientific evidence.

Lack of Publicly Available Research Data on Water-Soluble Formulations of this compound

Following a comprehensive search of scientific literature and publicly accessible data, no specific research was identified detailing the development or application of water-soluble formulations, including liposome encapsulation, for the chemical compound this compound.

Targeted searches for studies on the solubility, liposomal delivery, nanoparticle formulation, or other drug delivery systems for this compound did not yield any relevant results. The available information is primarily limited to its use as a chemical intermediate in the synthesis of other compounds, particularly in materials science applications such as organic electroluminescent devices.

Consequently, there is no scientific basis upon which to construct a detailed and accurate article section on the "" with a focus on "Water-Soluble Formulations (e.g., Liposome Encapsulation)," as requested. The creation of data tables and a discussion of detailed research findings is not possible without underlying published research.

Therefore, the requested article section cannot be generated at this time due to the absence of the necessary scientific data for this specific compound.

Research in Materials Science and Advanced Applications

Applications in Organic Electronics

The electronic characteristics of the pyrimidine (B1678525) ring, coupled with the functional handle provided by the bromine atom, make 2-(4-Bromophenyl)pyrimidine and its derivatives valuable components in the development of organic electronic devices.

Pyrimidine derivatives are a crucial class of heterocyclic compounds utilized in the Organic Light-Emitting Diode (OLED) market. oled-intermediates.com They are employed as intermediates in the synthesis of luminescent materials and charge transport materials. oled-intermediates.comlookchem.com The incorporation of the pyrimidine core into larger molecular structures can enhance the performance of OLEDs, contributing to high brightness, efficiency, and stability. oled-intermediates.com

Compounds like 4-(4-bromophenyl)-2,6-diphenylpyrimidine, a close derivative of the subject compound, are explicitly identified as key intermediates for OLEDs. innospk.comsunshine-oled.com The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of more complex, conjugated molecules. mdpi.com These larger molecules are designed to have specific energy levels (HOMO/LUMO) and photophysical properties required for efficient light emission in red, green, or blue regions of the spectrum, making them suitable for the emissive or charge-transport layers in OLED devices. oled-intermediates.com The thermal stability of these materials is also a critical factor for the longevity and reliability of OLED displays. innospk.com

Table 1: Pyrimidine Derivatives in OLEDs

Derivative ExampleCAS NumberRole in OLEDsReference
4-(4-Bromophenyl)-2,6-diphenylpyrimidine58536-46-2Intermediate for luminescent & charge transport materials innospk.com
Pyrimidine-based materialsN/AEfficient luminescent materials, charge transport layers oled-intermediates.com

Many luminophores that are highly emissive in dilute solutions suffer from a phenomenon known as aggregation-caused quenching (ACQ) in the solid state, which limits their practical use. researchgate.netnih.gov However, a different class of molecules exhibits the opposite behavior, known as Aggregation-Induced Emission (AIE). acs.orgacs.org These molecules, called AIEgens, are weakly or non-emissive when dissolved but become highly fluorescent upon aggregation or in the solid state. researchgate.netacs.org

This AIE effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations of peripheral aryl rings, in the aggregated state. researchgate.netacs.org In solution, these rotational motions provide a non-radiative pathway for the excited-state energy to dissipate. acs.org When the molecules aggregate, these movements are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. nih.govacs.org Pyrimidine derivatives have been shown to exhibit AIE or Aggregation-Induced Enhanced Emission (AIEE) properties. researchgate.netresearchgate.net The propeller-like shape of molecules containing multiple aryl rings attached to a central core, similar to derivatives of this compound, is conducive to this effect. acs.org

Table 2: Principles of Aggregation-Induced Emission

StateIntramolecular MotionEmissionPhenomenon
Dilute SolutionActive rotation of aryl ringsWeak or NoneNon-radiative decay dominates
Aggregate/Solid StateRestricted rotationStrongRadiative decay is activated (AIE)

Supramolecular Chemistry and Nanostructure Formation

The presence of nitrogen atoms in the pyrimidine ring and the bromine atom on the phenyl group allows this compound to participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and metal-coordination. These interactions are fundamental to its self-assembly into ordered nanostructures on solid surfaces.

The self-assembly of brominated aromatic molecules and nitrogen-containing heterocycles has been studied on various coinage metal surfaces. On a silver surface, Ag(111), intact brominated precursors can form diverse, ordered architectures. researchgate.net For instance, studies on similar molecules have shown the formation of honeycomb-like networks and other porous phases, guided by weak, non-dissociative adsorption where the aromatic ring lies parallel to the surface. researchgate.netmpg.detum.de The final structure is a delicate balance between molecule-molecule and molecule-substrate interactions. wwu.edu

On gold, Au(111), the self-assembly process is also prominent. Studies with pyrimidine-containing molecules have demonstrated the formation of ordered self-assembled monolayers (SAMs). mdpi.com The interaction between the nitrogen atoms of the pyrimidine ring and the gold surface plays a significant role in determining the orientation and packing structure of the molecules. mdpi.com Halogen bonds between the bromine atoms of adjacent molecules can also contribute to the stability and order of the resulting supramolecular network. researchgate.net

The copper surface, Cu(111), is more reactive compared to silver and gold. researchgate.net While self-assembly of intact molecules can occur at low temperatures, deposition at room temperature often leads to dehalogenation, where the carbon-bromine bond breaks. researchgate.net This process is a key step toward forming organometallic structures.

On more reactive surfaces like Cu(111), the deposition of molecules like this compound at room temperature can induce a symmetrical dehalogenation process. researchgate.net The resulting radical species can then coordinate with metal adatoms from the substrate to form organometallic (OM) intermediates. These intermediates, consisting of molecules linked by single metal atoms (e.g., C-Cu-C bonds), readily assemble into extended, ordered structures such as organometallic chains or more complex networks. researchgate.net This on-surface synthesis approach leverages the catalytic activity of the substrate to create new covalently bonded nanostructures that are not accessible through solution chemistry.

The choice of substrate has a profound impact on the type of nanostructure formed from a given molecular precursor. This diversity arises from the different reactivities and surface energies of the metals.

A comparative analysis using a molecule like 2,7-dibromopyrene (B9692) illustrates this principle clearly:

On Ag(111): The lower reactivity allows for the self-assembly of intact molecules into various architectures, including ladder phases and hexagonal patterns, mediated by intermolecular forces like halogen bonding. researchgate.net

On Au(111): The surface also primarily supports the formation of non-covalent networks from intact molecules, though the specific packing arrangement can differ from that on silver due to variations in molecule-substrate interaction strength. researchgate.net

On Cu(111): The higher reactivity promotes the cleavage of the C-Br bond, leading to the preferential formation of organometallic chains and networks at room temperature instead of structures based on intact molecules. researchgate.net

This substrate-dependent behavior highlights the ability to control the final nanostructure—from non-covalent, self-assembled patterns to covalently bonded organometallic frameworks—by selecting the appropriate metal surface.

Table 3: Substrate Influence on Nanostructure Formation for Brominated Aromatics

SubstrateSurface ReactivityPrimary InteractionResulting Structure TypeReference
Ag(111)LowIntermolecular (Halogen Bonding)Self-assembled networks of intact molecules researchgate.net
Au(111)ModerateIntermolecular & Molecule-SubstrateSelf-assembled networks of intact molecules researchgate.net
Cu(111)HighC-Br bond cleavage & Metal CoordinationOrganometallic chains and networks researchgate.net

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a range of applications in photonics and optoelectronics. These applications include optical data processing, storage, and the development of sensors. The aromatic and π-deficient nature of the pyrimidine core makes it an ideal candidate for creating molecules with significant NLO properties.

Research in this area often focuses on "push-pull" molecules, where the pyrimidine ring can act as an electron-withdrawing group. This molecular design can lead to enhanced NLO effects. While the broader family of pyrimidine derivatives has been a subject of interest for NLO applications, specific research detailing the NLO properties of this compound is not extensively available in the public domain. General studies on pyrimidine-based chromophores indicate their potential, but dedicated investigations into this specific compound are needed to fully characterize its NLO behavior.

The first hyperpolarizability (β) of a molecule is a key microscopic parameter that quantifies its second-order NLO response. A high β value is a primary indicator of a material's potential for applications such as second-harmonic generation. The magnitude of hyperpolarizability is often related to the intramolecular charge transfer within a molecule.

Currently, specific experimental or theoretical data on the hyperpolarizability (β) values for this compound are not found in readily accessible scientific literature. The NLO potential of this specific compound remains largely theoretical and unquantified in the absence of dedicated studies. Further computational and experimental research would be necessary to determine its hyperpolarizability and fully assess its suitability for NLO applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes to 2-(4-Bromophenyl)pyrimidine and its derivatives is a key area of future research. While traditional methods for pyrimidine (B1678525) synthesis exist, emerging strategies are focused on improving yield, reducing reaction steps, and increasing molecular diversity.

One promising approach involves the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient way to generate complex molecules. innospk.com The development of novel MCRs could provide rapid access to a wide array of this compound analogues.

Another area of exploration is the use of cycloaddition reactions . These reactions are powerful tools for the construction of cyclic compounds. innospk.com Novel [n+m] cycloaddition strategies could offer new pathways to the pyrimidine core or to fused-ring systems containing the this compound moiety.

Furthermore, advancements in catalysis are expected to play a significant role. The development of new catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions, improved regioselectivity, and the ability to tolerate a wider range of functional groups. innospk.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been utilized for the synthesis of derivatives of this compound and will likely be further optimized for the synthesis of novel analogues. growingscience.com

Development of New Biological Targets and Mechanisms

Derivatives of this compound have shown promise in a variety of therapeutic areas, and future research will focus on identifying new biological targets and elucidating their mechanisms of action.

Recent studies have highlighted the potential of this compound derivatives as:

Endothelin Receptor Antagonists : These compounds have the potential to be used in the treatment of pulmonary arterial hypertension.

CDK2 and CDK9 Dual Inhibitors : This dual inhibition is a promising strategy for cancer therapy.

Selective D5 Receptor Partial Agonists : This could lead to new treatments for neurological and psychiatric disorders.

Future research will likely expand into other areas of drug discovery. The pyrimidine scaffold is a common feature in many biologically active molecules, suggesting that this compound derivatives could be explored as inhibitors of other kinases, proteases, or as modulators of various signaling pathways.

A key focus will be on understanding the precise molecular interactions between these compounds and their biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy will be crucial in visualizing these interactions and guiding the design of more potent and selective inhibitors.

Advanced Computational Modeling for Drug Discovery and Material Design

Computational modeling is becoming an indispensable tool in both drug discovery and material science. For this compound, advanced computational methods will be instrumental in accelerating the design and development of new molecules with desired properties.

In drug discovery , techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are being used to predict the binding affinity of this compound derivatives to their biological targets and to understand the relationship between their chemical structure and biological activity. wikipedia.orgfrontiersin.orgnih.govtcichemicals.com These in silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing the synthesis of the most promising candidates. wikipedia.orgfrontiersin.orgnih.govtcichemicals.com

Density Functional Theory (DFT) calculations are also being employed to understand the electronic and structural properties of these molecules, which can provide insights into their reactivity and potential for forming specific interactions. nih.gov

In material design , computational modeling can be used to predict the electronic and optical properties of materials incorporating the this compound scaffold. This can aid in the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Integration of this compound in Multifunctional Materials

The unique electronic and structural properties of the this compound core make it an attractive building block for the development of novel multifunctional materials.

One area of significant interest is in the field of organic electronics . A derivative, 4-(4-bromophenyl)-2,6-diphenylpyrimidine, has been identified as a key intermediate in the production of OLEDs. The pyrimidine ring can act as an electron-transporting unit, and by modifying the substituents on the phenyl and pyrimidine rings, the electronic properties of the material can be fine-tuned.

Another emerging application is in the on-surface synthesis of organometallic structures . The nitrogen atoms in the pyrimidine ring can coordinate with metal atoms, allowing for the self-assembly of well-defined nanostructures on surfaces. The bromine atom provides a reactive site for further chemical transformations. This bottom-up approach to creating functional surfaces could have applications in catalysis, sensing, and nanoelectronics.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)pyrimidine and its derivatives?

  • Methodology : The synthesis often involves condensation reactions. For example, 2,4-bis(4-bromophenyl)pyrimidine is synthesized via base-promoted condensation of 4-bromobenzamidine with dimethylamino-propenone derivatives, achieving high yields under reflux conditions . Chlorination of hydroxylated precursors using POCl₃ (e.g., reflux for 2 hours) is another key step, yielding chlorinated derivatives with ~94% efficiency . Heterocyclization reactions, such as forming thiazolo-pyrimidine derivatives, utilize sulfur-containing intermediates under controlled conditions .

Q. How is crystallographic data for this compound derivatives validated?

  • Methodology : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is the gold standard. For example, a derivative crystallized in a monoclinic system (space group P21/c) with unit cell parameters a = 12.0173 Å, b = 17.4007 Å, c = 7.4201 Å, β = 91.004°, and Z = 4 was validated using this approach . Cross-validation with spectroscopic data (e.g., NMR, IR) ensures structural consistency .

Q. What safety protocols are recommended for handling this compound in laboratories?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Waste must be segregated and disposed via certified chemical waste services. Reactions involving halogenated reagents (e.g., POCl₃) require fume hoods and inert atmospheres . Emergency protocols for spills include neutralization with appropriate absorbents and evacuation if toxic fumes are detected .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology : Combine multiple techniques:

  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks. For example, aromatic protons in 2-(4-bromophenyl) derivatives resonate at δ 7.75–8.01 ppm, while pyrimidine protons appear at δ 6.51 ppm .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or substituent positioning .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS matching within 0.0004 amu ). Discrepancies may indicate impurities or isomerization, requiring chromatographic purification or reaction optimization .

Q. What strategies optimize the reactivity of the bromine substituent for functionalization?

  • Methodology :

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts to introduce aryl groups .
  • Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Photocatalytic activation : Use UV light with Ru/Ir complexes for C–Br bond activation in C–H functionalization . Kinetic studies (e.g., monitoring via HPLC) help identify optimal conditions .

Q. How are this compound derivatives systematically evaluated for biological activity?

  • Methodology :

  • In vitro assays : Screen against enzyme targets (e.g., anticonvulsant activity via GABA receptor modulation ).
  • Preclinical models : Use rodent seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) with dose-response curves to determine ED₅₀ values .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing Br with CF₃ or CH₃) and compare IC₅₀ values. For example, trifluoromethyl groups enhance metabolic stability in pharmacokinetic studies .

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2-(4-Bromophenyl)pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.